N-[2-(1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl]-2,3-dimethoxybenzamide
Description
Historical Development of Benzothiazole and Pyrazole Chemistry
Benzothiazole derivatives have been pivotal in medicinal chemistry since their discovery in the late 19th century. The parent compound, 1,3-benzothiazole, was first synthesized via condensation reactions involving 2-mercaptoaniline and acyl chlorides, as described in early 20th-century literature. Its fused bicyclic structure—a benzene ring coupled with a thiazole ring—confers electron-withdrawing properties and planar geometry, enabling diverse functionalization at the methyne position. By the mid-20th century, benzothiazoles gained prominence as vulcanization accelerators in rubber production and as fluorescent dyes (e.g., thioflavin). The discovery of natural benzothiazoles in firefly luciferin further underscored their biological relevance.
Pyrazole , a five-membered aromatic ring with two adjacent nitrogen atoms, was first synthesized in 1889 by Buchner via decarboxylation of pyrazole-3,4,5-tricarboxylic acid. Its amphoteric nature—acting as both a weak acid (pKa ~14–16) and base (pKa ~2.5)—allows for versatile substitution patterns. Early work by Knorr in 1883 on 5-pyrazolones laid the groundwork for pyrazole’s medicinal applications. Over time, pyrazole derivatives emerged as key scaffolds in drugs targeting inflammation, cancer, and infectious diseases.
Table 1: Key Milestones in Benzothiazole and Pyrazole Chemistry
Pharmacophore Hybridization as a Medicinal Chemistry Strategy
Pharmacophore hybridization involves merging distinct bioactive scaffolds to create molecules with enhanced target affinity or multi-mechanistic action. This strategy addresses limitations of single-pharmacophore agents, such as off-target effects or resistance.
Case Studies in Hybrid Design :
- Benzothiazole-Indole Hybrids : Compounds like 46 and 48 (Fig. 1) combine benzothiazole’s planar rigidity with indole’s hydrogen-bonding capacity, yielding dual inhibitors of tau and α-synuclein fibrils implicated in Alzheimer’s and Parkinson’s diseases. These hybrids reduced ThT fluorescence by >85% in aggregation assays.
- Pyrazoline-Hydantoin Hybrids : Hybrid H13 (Fig. 2) merges pyrazoline’s kinase-inhibitory properties with hydantoin’s DNA-binding ability, showing 10-fold greater potency in colon cancer cells than parent scaffolds.
Mechanistic Advantages :
- Synergistic Binding : Hybrids exploit complementary interactions (e.g., π-π stacking from benzothiazole and hydrogen bonding from pyrazole).
- Reduced Toxicity : Structural optimization minimizes off-target binding, as seen in hybrid anti-TB agents with lower #metab scores compared to conventional drugs.
Table 2: Hybrid Pharmacophores and Their Applications
Rationale for Integration of Benzamide Moieties with Heterocyclic Systems
Benzamide moieties—aromatic rings bearing an amide group—enhance pharmacokinetic and pharmacodynamic properties when fused with heterocycles.
Key Contributions of Benzamide :
- Hydrogen-Bonding Capacity : The amide group (-CONH-) forms stable interactions with Asp/Glu residues in enzymatic active sites.
- Lipophilicity Modulation : Methoxy substitutions (e.g., 2,3-dimethoxy in the target compound) fine-tune solubility and membrane permeability.
Case Example :
In N-[2-(1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl]-2,3-dimethoxybenzamide:
- The benzothiazole core provides rigidity and π-stacking with hydrophobic pockets.
- The pyrazole ring enables hydrogen bonding via its pyrrole-like NH group.
- The 2,3-dimethoxybenzamide tail enhances solubility while anchoring to polar residues.
Structural Insights :
- Cyclopenta[c]pyrazole : The fused cyclopentane ring introduces steric constraints, potentially reducing metabolic degradation.
- Ortho-Methoxy Groups : These substituents prevent oxidative demethylation, prolonging half-life.
Table 3: Role of Benzamide in Hybrid Pharmacophores
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-28-17-11-6-8-14(19(17)29-2)21(27)24-20-13-7-5-10-15(13)25-26(20)22-23-16-9-3-4-12-18(16)30-22/h3-4,6,8-9,11-12H,5,7,10H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUJDVKCQSTFEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=C3CCCC3=NN2C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl]-2,3-dimethoxybenzamide typically involves multiple steps. One common method includes the use of hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out in dimethylformamide (DMF) as a solvent, yielding high amounts of the desired product under relatively mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl]-2,3-dimethoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl]-2,3-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in medicinal chemistry.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated based on IUPAC name; exact saturation of cyclopenta ring may vary.
Key Differences and Implications
(1) Benzothiazole vs. Thiophene/Simple Benzamide Moieties
(2) Directing Groups and Reactivity
- The N,O-bidentate directing group in ’s compound facilitates metal-catalyzed C–H functionalization. While the target’s dimethoxybenzamide lacks this feature, its methoxy groups may still influence regioselectivity in reactions .
Spectroscopic and Crystallographic Trends
Biological Activity
N-[2-(1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl]-2,3-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound, focusing on its effects on various biological systems.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 374.43 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from 1,3-benzothiazole derivatives and cyclopentapyrazole intermediates. Characterization techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. In particular, this compound was evaluated for its effects on various cancer cell lines.
Case Study:
In vitro assays demonstrated that this compound exhibits significant cytotoxicity against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines. The MTT assay results indicated a dose-dependent inhibition of cell proliferation at concentrations ranging from 1 to 10 µM .
Mechanism of Action:
The mechanism underlying its anticancer activity appears to involve the induction of apoptosis and cell cycle arrest. Flow cytometry analysis revealed an increase in sub-G1 phase cells indicative of apoptosis. Furthermore, Western blot analyses showed the downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies have reported that it significantly reduces the levels of inflammatory cytokines such as IL-6 and TNF-α in activated macrophages .
Comparative Analysis with Other Benzothiazole Derivatives
The biological activity of this compound can be compared with other known benzothiazole derivatives.
| Compound Name | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|
| N-(4-nitrobenzyl) benzo[d]thiazole | Moderate | Significant |
| B7 (6-chloro-N-(4-nitrobenzyl) benzo[d]thiazole) | High | Moderate |
| N-[2-(1,3-benzothiazol-2-yl)-... | High | Significant |
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Core Formation | Pd(OAc)₂, K₂CO₃ | DMF | 100°C | 60 |
| Benzothiazole Coupling | CuI, NEt₃ | THF | 80°C | 68 |
| Amidation | HATU, DIPEA | DCM | RT | 72 |
Which spectroscopic techniques are most effective for characterizing structural integrity, and what critical data points should be prioritized?
Basic Research Question
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and benzothiazole C-S (~680 cm⁻¹) .
Advanced Note : Discrepancies between computational (DFT) and experimental NMR data can arise from solvent effects or conformational flexibility. Use X-ray crystallography (if available) or dynamic NMR to resolve ambiguities .
How can researchers resolve low reproducibility in biological activity assays observed across different laboratories?
Advanced Research Question
Contradictions may stem from:
- Assay Conditions : Variations in buffer pH, ionic strength, or cell lines. Standardize protocols using reference compounds (e.g., kinase inhibitors for enzyme studies) .
- Compound Purity : Impurities >95% by HPLC are critical; residual solvents (e.g., DMSO) can interfere with cellular assays .
- Solubility : Use DMSO stocks ≤0.1% v/v and confirm solubility in assay buffers via dynamic light scattering (DLS) .
Q. Table 2: Common Bioassay Pitfalls and Solutions
| Issue | Solution |
|---|---|
| Low potency | Re-evaluate target selectivity via competitive binding assays |
| High cytotoxicity | Adjust substituents (e.g., replace methoxy with hydroxyl groups) to reduce off-target effects |
What strategies elucidate the compound’s mechanism of action when initial data suggest non-specific binding?
Advanced Research Question
- Target Deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
- Mutagenesis Studies : Introduce point mutations in suspected target enzymes (e.g., kinases) to assess binding dependency .
- Molecular Dynamics (MD) Simulations : Model interactions between the compound and binding pockets to identify key residues (e.g., hydrogen bonds with benzothiazole NH groups) .
How can the compound’s pharmacokinetic profile be improved without altering its core pharmacophore?
Advanced Research Question
- Prodrug Design : Introduce ester or phosphate groups on the dimethoxybenzamide to enhance solubility, which are cleaved in vivo .
- Salt Formation : Hydrochloride salts (as in ) improve aqueous solubility without structural modification .
- Formulation : Use liposomal encapsulation or cyclodextrin complexes to increase bioavailability .
What are the primary biological targets inferred from structural analogs, and how do they inform experimental design?
Basic Research Question
Analog studies (e.g., ) suggest:
- Kinase Inhibition : Benzothiazole-pyrazole hybrids target ATP-binding pockets in kinases (e.g., EGFR, VEGFR) .
- Antimicrobial Activity : Thiazole and pyrazole moieties disrupt bacterial cell wall synthesis .
Experimental Design : Prioritize kinase inhibition assays (IC₅₀ determination) and MIC tests against Gram-positive/-negative strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
